molecular formula C16H23FN4O2 B6449092 5-fluoro-2-[4-(pent-4-enoyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one CAS No. 2549027-93-0

5-fluoro-2-[4-(pent-4-enoyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one

Cat. No. B6449092
CAS RN: 2549027-93-0
M. Wt: 322.38 g/mol
InChI Key: TXHHOGIDVGACDA-UHFFFAOYSA-N
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Description

The compound is a pyrimidinone derivative, which is a class of compounds that have been studied for their potential biological activities . The presence of a piperazine ring and a fluoro group could suggest potential pharmaceutical applications, as these functional groups are often found in medicinal compounds .


Molecular Structure Analysis

The compound contains a pyrimidinone core, a piperazine ring, and a pent-4-enoyl group. The presence of the fluoro group could influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with biological targets .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by several factors. The pyrimidinone core could potentially undergo reactions at the carbonyl group, such as reduction or nucleophilic addition . The fluoro group is generally quite stable but could potentially be displaced in a nucleophilic substitution reaction under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Factors such as the presence of the fluoro group and the piperazine ring could influence properties such as solubility, stability, and lipophilicity .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many pyrimidinone derivatives exhibit biological activity by interacting with enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it to avoid potential health risks .

Future Directions

Future research could involve further exploration of the biological activity of this compound, including in vitro and in vivo studies to evaluate its potential therapeutic effects. Additionally, studies could be conducted to optimize the synthesis of the compound and improve its properties .

properties

IUPAC Name

5-fluoro-2-(4-pent-4-enoylpiperazin-1-yl)-4-propan-2-yl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN4O2/c1-4-5-6-12(22)20-7-9-21(10-8-20)16-18-14(11(2)3)13(17)15(23)19-16/h4,11H,1,5-10H2,2-3H3,(H,18,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHHOGIDVGACDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=O)NC(=N1)N2CCN(CC2)C(=O)CCC=C)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-2-(4-pent-4-enoylpiperazin-1-yl)-4-propan-2-yl-1H-pyrimidin-6-one

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